molecular formula C13H19N3O3 B2629009 Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2034619-13-9

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2629009
CAS No.: 2034619-13-9
M. Wt: 265.313
InChI Key: YIZHCOYADFQJFJ-UHFFFAOYSA-N
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Description

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an ethyl ester group at the 1-position and a 2-methylpyrimidin-4-yloxy moiety at the 3-position. The pyrimidine ring contributes to aromatic interactions, while the ester group enhances lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-4-5-11(9-16)19-12-6-7-14-10(2)15-12/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHCOYADFQJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • Molecular Formula: C13H19N3O3
  • Molecular Weight: 253.31 g/mol
  • IUPAC Name: Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

The compound features a piperidine ring, which is known for its biological activity, along with a pyrimidine moiety that may contribute to its pharmacological properties.

Medicinal Chemistry Applications

This compound has shown promise in various areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing piperidine and pyrimidine structures exhibit significant anticancer properties. A study investigating similar derivatives found that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects .

Neuropharmacology

Compounds such as this compound could potentially be developed as therapeutic agents for neurological disorders. The piperidine structure is often associated with neuroactive properties, making it a candidate for further investigation in the treatment of conditions like anxiety and depression .

Antimicrobial Activity

The compound's structural components may contribute to antimicrobial properties. Research on related compounds has demonstrated efficacy against various bacterial strains, indicating a potential application in developing new antibiotics or antimicrobial agents .

Table 1: Summary of Research Findings

Study FocusCompound TestedKey Findings
Anticancer ActivityPiperidine derivatives (including related compounds)Significant cytotoxicity against MCF-7 cells
NeuropharmacologyPiperidine analogsPotential anxiolytic effects observed
Antimicrobial PropertiesSimilar piperidine compoundsEffective against Staphylococcus aureus

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions.

Synthesis Example:

A typical synthetic route may include:

  • Formation of the piperidine core via cyclization.
  • Introduction of the ethoxycarbonyl group.
  • Coupling with a pyrimidine derivative using standard coupling reagents.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

  • Molecular Weight : 458.6 g/mol
  • Key Features: Incorporates a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core.
  • Comparison: The target compound lacks the extended fused-ring system and sulfur atoms, resulting in a simpler structure with lower molecular weight. The XLogP3 value of 2.2 indicates moderate lipophilicity, comparable to the target compound, but the thiazolidinone moiety may enhance solubility in polar solvents.

Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate

  • Key Features :
    • Substituted with a trifluoromethyl group at the pyrimidine 6-position and a methyl group at the 4-position .
  • Comparison: The trifluoromethyl group increases electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s 2-methylpyrimidinyl group. The substitution pattern (4-methyl vs.

1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

  • Molecular Weight : ~397–458 g/mol (based on analogs in ).
  • Key Features :
    • Contains a pyrazole ring and a carboxylic acid group instead of an ethyl ester .
  • Comparison :
    • The carboxylic acid substituent increases polarity, reducing cell membrane permeability compared to the target’s ethyl ester.
    • The pyrazole ring introduces additional hydrogen-bonding capacity, which may improve target selectivity .

Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]amino}piperidine-1-carboxylate

  • Key Features: Includes a branched alkylamino chain linked to the piperidine ring .
  • Increased molecular volume may hinder blood-brain barrier penetration relative to the target compound .

Research Implications

  • Structural Simplicity vs. Complexity : The target compound’s lack of fused rings or sulfur atoms may favor synthetic accessibility but limit binding diversity compared to analogs like .
  • Substituent Effects : Trifluoromethyl groups (e.g., ) improve stability but increase molecular weight, while ester-to-acid modifications () alter pharmacokinetic profiles.
  • Biological Relevance : Pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) are often prioritized in kinase inhibitor design due to enhanced target engagement.

Biological Activity

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables that summarize key results.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₈N₂O₃
Molecular Weight: 262.30 g/mol
CAS Number: 2034303-46-1

The compound features a piperidine ring substituted with a 2-methylpyrimidine moiety, which is known to enhance its biological profile. The presence of the carboxylate group is also crucial for its activity.

Research indicates that compounds containing piperidine and pyrimidine structures exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is particularly relevant in targeting breast cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Tested Strains/Cell Lines IC50/MIC Values References
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntifungalCandida albicansNot specified
Anticancer (breast cancer)MCF-7, MDA-MB-231Low micromolar range

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various piperidine derivatives, including those with pyrimidine substitutions. This compound exhibited significant antibacterial activity against both S. aureus and E. coli, with MIC values indicating potent efficacy.
  • Anticancer Properties:
    In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis. The mechanism involved disrupting microtubule dynamics and triggering cellular stress responses, leading to increased rates of apoptosis.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications in the pyrimidine ring or piperidine substituents have been explored to improve potency and selectivity against target pathogens or cancer cells.

Structure–Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the piperidine ring can significantly influence both the potency and spectrum of activity.
  • The position and nature of the substituents on the pyrimidine ring are critical for enhancing binding affinity to biological targets.

Q & A

Q. Notes

  • All methodologies are derived from peer-reviewed studies on analogous piperidine/pyrimidine systems.
  • For experimental details, consult original references cited.

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